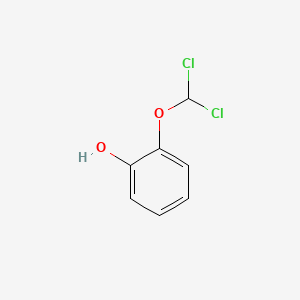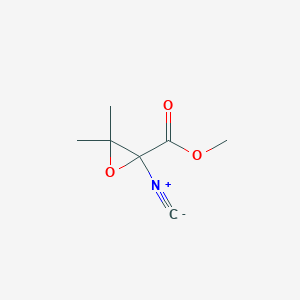
Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate is an organic compound with a unique structure that includes an oxirane ring, an isocyano group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate typically involves the reaction of 2,3-dimethyloxirane with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isocyano group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the isocyano group can participate in nucleophilic addition reactions. These reactions can target various molecular pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxirane: A simpler oxirane derivative without the isocyano and carboxylate groups.
Methyl 2-isocyanoacetate: Contains the isocyano and ester groups but lacks the oxirane ring.
Uniqueness
Methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90179-10-5 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 2-isocyano-3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(8-3,11-6)5(9)10-4/h1-2,4H3 |
InChI-Schlüssel |
OORBPVOCUQEOEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)(C(=O)OC)[N+]#[C-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)
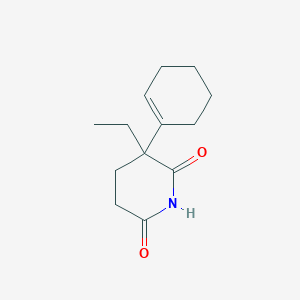
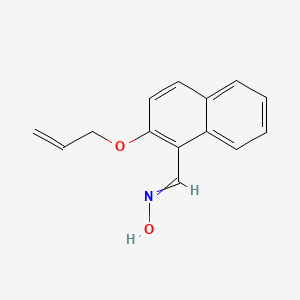
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
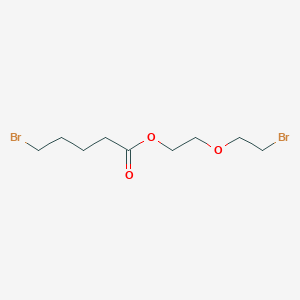
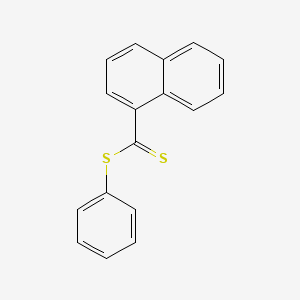
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
